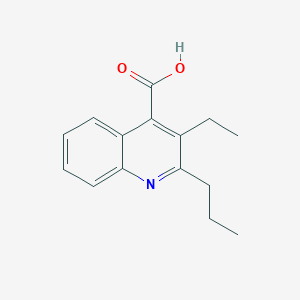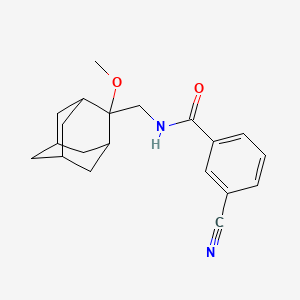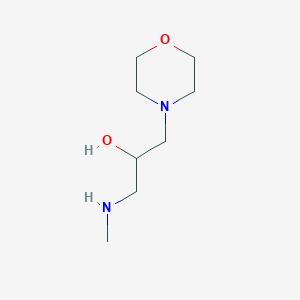
1-(Methylamino)-3-(morpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(Methylamino)-3-(morpholin-4-yl)propan-2-ol is a tertiary amino alcohol that has been studied for its potential in various chemical and biological applications. It is structurally related to compounds that have shown promise as muscarinic agonists, antioxidants, and antitumor agents. The morpholine ring present in the molecule is a common feature in many pharmacologically active compounds, which contributes to its significance in medicinal chemistry research .
Synthesis Analysis
The synthesis of related morpholine-containing compounds involves multi-step processes with moderate overall yields. For instance, a nine-step synthesis with an overall yield of 36% was reported for a potent M1 selective muscarinic agonist . Another synthesis involved the reaction of triazolones with formaldehyde and morpholine . Additionally, the synthesis of certain tertiary aminoalkanol hydrochlorides as potential antitumor agents started with aminomethylation followed by the addition of Grignard reagents and subsequent conversion to hydrochlorides . These methods highlight the complexity and diversity of synthetic routes available for morpholine derivatives.
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . Theoretical and spectroscopic studies have been conducted to determine the optimized structure, isotropic shift values, IR absorption frequencies, bond angles, bond lengths, and HOMO-LUMO energy . These studies provide a detailed understanding of the molecular structure and electronic properties of morpholine-containing compounds.
Chemical Reactions Analysis
Morpholine derivatives undergo a variety of chemical reactions, including condensation, aminomethylation, and cyclization . The reactivity of these compounds is influenced by the presence of the morpholine ring and the substituents attached to it. The chemical reactions are crucial for the synthesis of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and chemical stability, are influenced by their molecular structure. For example, the tertiary aminoalkanol hydrochlorides synthesized in one study were crystalline substances, and their structure was confirmed by spectroscopic data . The IR spectra showed absorption bands corresponding to OH stretching vibrations, indicating the presence of hydroxyl groups in the compounds. These properties are important for the practical application and handling of these chemicals in research and development.
Scientific Research Applications
Synthesis and Corrosion Inhibition
A significant application of tertiary amines like 1-(Methylamino)-3-(morpholin-4-yl)propan-2-ol involves their use in the synthesis of corrosion inhibitors. Research by Gao, Liang, and Wang (2007) demonstrates that compounds within this series, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), show promising results as anodic inhibitors for carbon steel corrosion. These inhibitors function by forming a protective layer on the metal surface, which retards anodic dissolution. The inhibition efficiency of these compounds increases with concentration, showcasing their potential in corrosion science and engineering applications (Gao, Liang, & Wang, 2007).
Anticonvulsive and n-Cholinolytic Activities
Another application is found in the synthesis of compounds with pronounced anticonvulsive and some peripheral n-cholinolytic activities. Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, and Gevorgyan (2011) synthesized new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, which displayed these biological activities without exhibiting antibacterial properties. This research underscores the potential of such compounds in the development of new therapeutic agents, particularly for conditions requiring anticonvulsive or n-cholinolytic treatments (Papoyan et al., 2011).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, and Kocic (2013) identified cyclodidepsipeptides, including 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, as potent inhibitors of xanthine oxidase (XO) and suppressors of nuclear factor of κB (NF-κB) activation. These findings suggest a potential application in treating conditions like gout and other diseases associated with excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Brass Corrosion Inhibition
Liang and Gao (2007) further explored the application of 1-(Methylamino)-3-(morpholin-4-yl)propan-2-ol derivatives as brass corrosion inhibitors. Their research indicates that these compounds are effective anodic inhibitors in simulated atmospheric water, with inhibition efficiency increasing with the concentration. The study provides insights into the potential use of these compounds in protecting brass against corrosion, highlighting their importance in materials science and engineering (Liang & Gao, 2007).
properties
IUPAC Name |
1-(methylamino)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-9-6-8(11)7-10-2-4-12-5-3-10/h8-9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDISURRHDBKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)-3-(morpholin-4-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


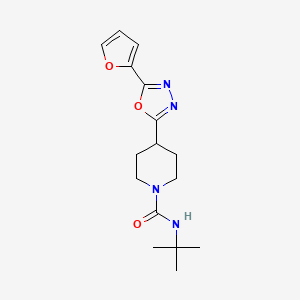
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)

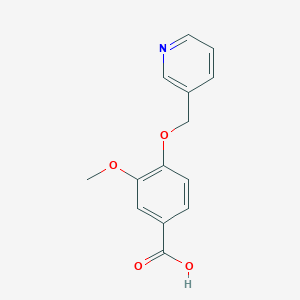
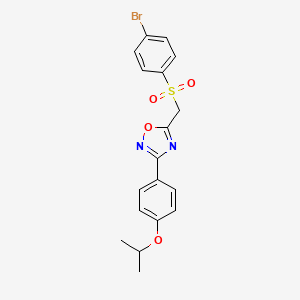
![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)
![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)
![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)
